Direct violet 48

Description

Properties

CAS No. |

37279-54-2 |

|---|---|

Molecular Formula |

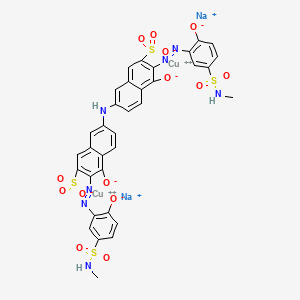

C34H23Cu2N7O14S4.2Na C34H23Cu2N7Na2O14S4 |

Molecular Weight |

1054.9 g/mol |

IUPAC Name |

dicopper;disodium;3-[[5-(methylsulfamoyl)-2-oxidophenyl]diazenyl]-7-[[6-[[5-(methylsulfamoyl)-2-oxidophenyl]diazenyl]-5-oxido-7-sulfonatonaphthalen-2-yl]amino]-4-oxidonaphthalene-2-sulfonate |

InChI |

InChI=1S/C34H29N7O14S4.2Cu.2Na/c1-35-56(46,47)21-5-9-27(42)25(15-21)38-40-31-29(58(50,51)52)13-17-11-19(3-7-23(17)33(31)44)37-20-4-8-24-18(12-20)14-30(59(53,54)55)32(34(24)45)41-39-26-16-22(6-10-28(26)43)57(48,49)36-2;;;;/h3-16,35-37,42-45H,1-2H3,(H,50,51,52)(H,53,54,55);;;;/q;2*+2;2*+1/p-6 |

InChI Key |

DINKHUYGJKLNQS-UHFFFAOYSA-H |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])NC4=CC5=CC(=C(C(=C5C=C4)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)NC)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modification of Direct Violet 48

Established Synthetic Pathways for Direct Violet 48

The industrial production of this compound relies on a well-established sequence of chemical reactions. The core of this process involves creating the azo linkages that are fundamental to the dye's color, followed by the incorporation of a metal complex to enhance its performance properties. The molecular formula for the final product is C₃₄H₂₃N₇O₁₄S₄·2Cu·2Na. nih.gov

The formation of the characteristic azo groups in this compound is achieved through a two-stage reaction sequence known as diazotization and azo coupling. jchemrev.comnih.gov This is a cornerstone of synthetic dye chemistry. ajchem-a.com

The first stage, diazotization , involves the conversion of a primary aromatic amine into a diazonium salt. This is typically accomplished by treating the amine with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. jchemrev.com For this compound, the specific primary aromatic amine used is 2-amino-4-((methylamino)sulfonyl)phenol .

The second stage, azo coupling , is an electrophilic aromatic substitution reaction. The newly formed diazonium salt, which acts as an electrophile, is reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. jchemrev.comaithor.com In the synthesis of this compound, the coupling component is 7,7'-iminobis(4-hydroxy-2-naphthalenesulfonic acid) . The diazotized amine couples to this central molecule at the positions adjacent to the hydroxyl groups. Since the coupling component is symmetrical and the final dye is a disazo compound, this coupling reaction occurs twice.

Diazotization: 2-amino-4-((methylamino)sulfonyl)phenol is reacted with sodium nitrite and a mineral acid to form the corresponding diazonium salt.

Coupling: The diazonium salt solution is then added to an alkaline solution of the coupling component, 7,7'-iminobis(4-hydroxy-2-naphthalenesulfonic acid), to form the disazo dye.

Table 1: Key Stages in the Synthesis of this compound

| Stage | Reaction Type | Reactants | Key Conditions | Product |

|---|---|---|---|---|

| 1 | Diazotization | 2-amino-4-((methylamino)sulfonyl)phenol, Sodium Nitrite, Hydrochloric Acid | 0-5 °C, Aqueous medium | Diazonium salt of the amine |

| 2 | Azo Coupling | Diazonium salt, 7,7'-iminobis(4-hydroxy-2-naphthalenesulfonic acid) | Alkaline pH, 10-15 °C | Disazo dye precursor |

| 3 | Metallization | Disazo dye precursor, Copper(II) salt (e.g., Copper(II) sulfate) | Elevated temperature | This compound (Copper complex) |

This compound is a "direct metal complex dye," specifically a copper complex. nih.gov After the azo coupling is complete, the resulting dye molecule undergoes a metallization step. In this process, a copper(II) salt is introduced, which forms a coordination complex with the dye molecule. The copper ion typically coordinates with the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the azo groups that are in close proximity.

The formation of this copper complex is critical for the dye's performance for several reasons:

Improved Lightfastness: The copper complex is significantly more resistant to degradation by UV light compared to the un-metallized dye. This increases the lifespan of the color on the dyed fabric.

Enhanced Stability: The complex is more chemically stable, showing better resistance to washing and other wet treatments.

Color Modification: The chelation of the copper ion can cause a bathochromic shift (a shift to a longer wavelength of light absorption), which deepens or alters the shade of the dye to the desired violet hue. acs.org

Exploration of Novel or Modified Synthetic Methodologies for Direct Dyes

While the traditional synthesis for dyes like this compound is well-established, ongoing research focuses on developing more efficient, cost-effective, and environmentally benign methods for producing direct dyes. These novel approaches aim to reduce pollution, minimize the use of hazardous materials, and improve reaction conditions.

Replacement of Hazardous Intermediates: A significant area of research has been the replacement of carcinogenic intermediates like benzidine, which was historically used in many direct dyes. Scientists have successfully synthesized new direct dyes using less toxic "bridging groups," such as those derived from terephthalic and isophthalic acids, to create large, linear molecules necessary for direct dyeing. abu.edu.ngresearchgate.netresearchgate.net

Energy-Efficient Synthesis: Modern techniques like microwave irradiation and ultrasound technology are being explored to synthesize direct and disperse dyes. mdpi.com These methods can dramatically reduce reaction times from hours to minutes, often increase product yields, and can sometimes eliminate the need for harmful organic solvents. mdpi.com

Salt-Free Dyeing Systems: Traditional direct dyeing requires large amounts of salt (e.g., sodium chloride or sodium sulfate) in the dyebath to promote dye exhaustion onto the fiber. This results in highly saline wastewater, which is a major environmental concern. Research into novel reactive dyes, such as those containing acyl fluoride (B91410) groups, has shown promise for achieving salt-free dyeing of cotton, as the dye forms a covalent bond with the fiber. mdpi.com

Surface Modification: Another approach involves modifying the fiber surface to improve dye uptake and fastness. Pre-treatment of wool fabrics with chitosan (B1678972) nanoparticles, for example, has been shown to enhance the exhaustion and fastness properties of synthesized direct dyes. ekb.eg

Structural Elucidation and Confirmation Techniques in Synthetic Research

To confirm the successful synthesis and verify the precise chemical structure of this compound and other novel dyes, a suite of analytical techniques is employed. These methods provide complementary information about the molecule's composition, connectivity, and purity. rsc.orgojp.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to separate the synthesized dye from any unreacted starting materials or by-products, thereby assessing its purity. ojp.govfda.gov

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for any dye analysis, as it measures the wavelengths of light the molecule absorbs in the visible spectrum. This determines the dye's color and its maximum absorbance wavelength (λmax), which is a key characteristic. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the various functional groups within the dye molecule. It can confirm the presence of the azo bond (-N=N-), hydroxyl (-OH), amine (-NH-), and sulfonyl (-SO₂-) groups, which are all present in this compound. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide the most detailed structural information, showing the chemical environment of each hydrogen and carbon atom. This allows chemists to confirm the precise arrangement of atoms and the connectivity of the aromatic rings and substituent groups. rsc.orgsapub.org

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide an extremely accurate molecular formula, verifying the elemental composition of the synthesized dye. rsc.orgkashanu.ac.ir

Table 2: Analytical Techniques for Structural Elucidation of Azo Dyes

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC / TLC | Purity Assessment & Separation | Separation of components in a mixture, confirmation of product purity. ojp.govfda.gov |

| UV-Vis Spectroscopy | Color & Electronic Properties | Wavelength of maximum absorption (λmax), confirmation of color. nih.gov |

| FT-IR Spectroscopy | Functional Group Identification | Presence of key bonds like -N=N-, -OH, -NH-, C-H, -SO₂-. rsc.org |

| NMR Spectroscopy | Detailed Structural Confirmation | Connectivity of atoms, chemical environment of protons and carbons, isomeric structure. sapub.org |

| Mass Spectrometry | Molecular Weight & Formula | Accurate molecular mass and elemental composition. kashanu.ac.ir |

Environmental Fate and Advanced Remediation Strategies for Direct Violet 48

Advanced Oxidation Processes (AOPs) for Direct Violet 48 Degradation

Advanced oxidation processes (AOPs) are highly efficient methods for the degradation of persistent organic pollutants like this compound. These processes rely on the in-situ generation of highly reactive chemical species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, leading to their mineralization into less harmful substances such as carbon dioxide and water. mdpi.comresearchgate.net Heterogeneous photocatalysis, a prominent AOP, has shown significant promise in treating textile effluents containing azo dyes like this compound. mdpi.comekb.eg

The fundamental principle of photocatalysis involves the activation of a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), by light energy equal to or greater than its bandgap energy. nih.govacs.org This absorption of photons excites electrons from the valence band (VB) to the conduction band (CB), creating a separation of charge and generating electron-hole pairs (e⁻/h⁺). nih.govoaepublish.com

These charge carriers then migrate to the catalyst's surface and initiate a series of redox reactions. acs.org The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents and can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). mdpi.comnih.govacs.org

Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen molecules (O₂) to form superoxide (B77818) radical anions (•O₂⁻). acs.orgresearchgate.net These superoxide radicals can further react to produce more hydroxyl radicals. mdpi.comppaspk.org The generated hydroxyl and superoxide radicals are the primary reactive oxygen species (ROS) responsible for the subsequent degradation of dye molecules. nih.govoaepublish.commdpi.com The presence of these ROS, particularly the potent hydroxyl radicals, enables the breakdown of the complex structure of this compound. researchgate.netacs.org

The key reactions in the generation of reactive oxygen species are:

Photocatalyst + hν → e⁻ (CB) + h⁺ (VB) nih.gov

h⁺ + H₂O → •OH + H⁺ mdpi.com

e⁻ + O₂ → •O₂⁻ researchgate.net

•O₂⁻ + H₂O₂ → •OH + OH⁻ + O₂ mdpi.com

The degradation of this compound can occur through two primary pathways under illumination: direct photolysis and indirect photocatalysis.

Direct Photolysis: This process involves the degradation of the dye molecule directly by the absorption of light energy, without the need for a catalyst. researchgate.net The dye molecule itself absorbs photons, leading to an excited state and subsequent breakdown. researchgate.net However, studies have shown that the decolorization of dye solutions through direct photolysis is often slow and incomplete. For instance, in one study, in the absence of a catalyst, the decolorization of a similar reactive violet dye solution was slow, with a significant amount of the dye remaining even after extended treatment. mdpi.com

A comparison of the two pathways reveals that photocatalysis significantly enhances the degradation rate. For example, the degradation of Violet-3B dye was significantly higher in the presence of a C-N-codoped TiO2 catalyst (photocatalysis) compared to degradation under light alone (photolysis). eeer.org

| Degradation Pathway | Description | Key Features | Efficiency |

|---|---|---|---|

| Direct Photolysis | Degradation of the dye molecule by direct absorption of light energy without a catalyst. researchgate.net | - Catalyst independent

| Low to moderate |

| Indirect Photocatalysis | Degradation of the dye molecule by reactive oxygen species (e.g., •OH, •O₂⁻) generated by a photocatalyst. researchgate.netmdpi.com | - Catalyst dependent

| High |

The kinetics of the photocatalytic degradation of this compound are often described by the Langmuir-Hinshelwood (L-H) model. rasayanjournal.co.inijcce.ac.ir This model is widely used for heterogeneous catalytic reactions and assumes that the reaction occurs on the surface of the catalyst. researchgate.net

At low initial dye concentrations, the L-H model can be simplified to a pseudo-first-order kinetic model. mdpi.commdpi.combiomedres.us This is a common observation in the photocatalytic degradation of various dyes. ekb.egppaspk.orgeeer.org The pseudo-first-order rate equation is expressed as:

ln(C₀/C) = k_app * t

Where:

C₀ is the initial dye concentration.

C is the dye concentration at time t.

k_app is the apparent pseudo-first-order rate constant.

Several studies on dyes similar to this compound have confirmed that the degradation process follows pseudo-first-order kinetics. ekb.egppaspk.orgijcce.ac.ir For example, the photocatalytic degradation of Direct Violet 51 using a Bi₂MoO₆/GO nanoflakes catalyst was best fitted by a pseudo-first-order model. ppaspk.org Similarly, the decolorization of Direct Violet-4 using a vanadium-modified zeolite catalyst also followed pseudo-first-order kinetics. ekb.eg

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several environmental parameters.

pH: The pH of the solution plays a crucial role as it affects the surface charge of the photocatalyst and the charge of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. mdpi.comacs.org For anionic dyes like this compound, an acidic pH can sometimes be less favorable due to the repulsion between the negatively charged dye and the positively charged catalyst surface. ppaspk.org Conversely, a neutral or slightly alkaline pH can enhance degradation by promoting the formation of hydroxyl radicals. mdpi.comppaspk.org However, extremely high pH values can also be detrimental. ppaspk.org For instance, the degradation of Direct Violet 51 was found to be optimal at a neutral pH of 7. ppaspk.org In another study on Reactive Violet 5, the optimal pH for degradation was found to be 10. mdpi.com

Initial Dye Concentration: The initial concentration of the dye has a significant impact on the degradation rate. Generally, the degradation efficiency decreases as the initial dye concentration increases. rsc.orgrsc.orgpeerj.com This is because at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the light from reaching the catalyst's active sites. mdpi.comrsc.org This "screening effect" reduces the generation of electron-hole pairs and, consequently, the formation of reactive oxygen species. rsc.orgnih.gov Studies on various dyes have consistently shown that lower initial concentrations lead to higher degradation rates. eeer.orgmdpi.comrsc.org

Catalyst Dosage: The amount of photocatalyst used also affects the degradation efficiency. Initially, increasing the catalyst dosage leads to a higher degradation rate because more active sites are available for dye adsorption and photocatalysis. mdpi.comppaspk.orgeeer.org However, beyond an optimal dosage, the degradation rate may decrease. ppaspk.orgnih.gov This is attributed to the agglomeration of catalyst particles at high concentrations, which reduces the effective surface area and can also lead to light scattering, hindering light penetration into the solution. mdpi.comuanl.mx For example, in the degradation of Direct Violet 51, the optimal catalyst dose was found to be 100 mg, with a decrease in efficiency observed at higher doses. ppaspk.org

| Parameter | Effect on Degradation Efficiency | Reason | Example Finding |

|---|---|---|---|

| pH | Optimal pH exists, often neutral to slightly alkaline for anionic dyes. mdpi.comppaspk.org | Affects catalyst surface charge, dye speciation, and hydroxyl radical formation. mdpi.comppaspk.org | Maximum degradation of Direct Violet 51 was observed at pH 7. ppaspk.org |

| Initial Dye Concentration | Efficiency decreases with increasing concentration. rsc.orgrsc.org | Higher concentrations block light penetration and reduce the generation of reactive species. mdpi.comrsc.org | Degradation of Crystal Violet decreased at concentrations above 150 mg/l. peerj.com |

| Catalyst Dosage | Efficiency increases to an optimum level and then decreases. mdpi.comppaspk.org | Too little catalyst limits active sites; too much causes agglomeration and light scattering. mdpi.comuanl.mx | Optimal catalyst dose for Direct Violet 51 degradation was 100 mg. ppaspk.org |

Research is continuously focused on developing novel and more efficient photocatalytic materials for the degradation of dyes like this compound. The goal is to enhance photocatalytic activity, particularly under visible light, which constitutes a larger portion of the solar spectrum.

Composite Materials: One approach is the development of composite materials. For example, a Bismuth Molybdate/Graphene Oxide (Bi₂MoO₆/GO) nanocomposite has been shown to be a promising solar light-driven photocatalyst for the degradation of Direct Violet 51. ppaspk.org The composite material exhibited high degradation efficiency and good stability, making it a cost-effective option. ppaspk.org

Doping: Another strategy is doping semiconductor photocatalysts with metals or non-metals to modify their electronic and optical properties. Doping can narrow the bandgap of the photocatalyst, allowing it to be activated by visible light, and can also enhance charge separation, reducing the recombination of electron-hole pairs. acs.orgoaepublish.com For instance, doping TiO₂ with transition metals has been shown to improve the photocatalytic degradation of Direct Blue dyes. biomedres.us Similarly, Fe-doped titania catalysts have been used for the degradation of Reactive Violet 5 under visible light. mdpi.com

Hybrid Photocatalysts: Hybrid photocatalysts, such as those based on Ti₃C₂Tₓ MXene, are also being explored. These materials offer high conductivity and large surface areas, which facilitate efficient charge transfer and dye adsorption, leading to enhanced photocatalytic performance. mdpi.com

The evaluation of these novel materials involves assessing their degradation efficiency under various conditions, their stability and reusability, and their ability to completely mineralize the dye into non-toxic products. ppaspk.orgjove.com

Photocatalytic Degradation Mechanisms

Adsorptive Removal Mechanisms and Technologies for this compound

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. arabjchem.org

The study of adsorption equilibrium is crucial for understanding the interaction between the adsorbate (this compound) and the adsorbent. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe this equilibrium. sphinxsai.com The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. sphinxsai.commdpi.com In contrast, the Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface. sphinxsai.commdpi.com The choice of the most suitable isotherm model depends on the specific adsorbent-adsorbate system. cambridge.orgresearchgate.net

Adsorption kinetics describe the rate of adsorbate uptake. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.netmdpi.com Numerous studies on the adsorption of violet dyes have shown that the pseudo-second-order model often provides a better fit for the experimental data, indicating that chemisorption is a significant part of the adsorption process. researchgate.netaip.orgaip.org

Table 2: Adsorption Kinetic and Isotherm Models for Violet Dyes This table is interactive. Users can sort and filter the data by clicking on the column headers.

| Dye | Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |

|---|---|---|---|---|

| Direct Violet | Zn/Al, Zn/Fe, and Zn/Cr layered double hydroxides | Pseudo-second-order | Not Specified | aip.org |

| Crystal Violet | Shrimp-waste derived materials | Avrami and Bangham models | Freundlich and Langmuir-like | mdpi.com |

| Crystal Violet | Fugas Sawdust | Not specified | Freundlich > Temkin > Langmuir | sphinxsai.com |

| Crystal Violet | Zeolite-montmorillonite nano-adsorbent | FLIKL model | Freundlich | cambridge.org |

| Crystal Violet | Coconut husk-based activated carbon | Pseudo-second-order | Freundlich > Temkin > Langmuir | researchgate.net |

| Remazol Brilliant Violet-5R | Sugarcane Bagasse | Pseudo-second-order | Not Specified | mdpi.com |

Thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insight into the spontaneity and nature of the adsorption process. deswater.comchesci.com A negative value of ΔG° indicates that the adsorption is spontaneous. researchgate.net The sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive). chesci.com A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption. chesci.com For the adsorption of Direct Violet over Fe³⁺/Ti⁴⁺ pillared bentonite, the Gibbs free energy was found to be negative, indicating a spontaneous process. researchgate.net Thermodynamic studies on similar dye-adsorbent systems have shown that the process can be either endothermic or exothermic, depending on the specific interactions. researchgate.netchesci.com

Table 3: Thermodynamic Parameters for the Adsorption of Direct Violet

| Adsorbent | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|---|

| Fe³⁺/Ti⁴⁺ pillared bentonite | 303 | -0.15 | 10.51 | 35.18 | researchgate.net |

| Fe³⁺/Ti⁴⁺ pillared bentonite | 313 | -0.50 | 10.51 | 35.18 | researchgate.net |

| Fe³⁺/Ti⁴⁺ pillared bentonite | 323 | -0.85 | 10.51 | 35.18 | researchgate.net |

The removal of this compound through adsorption is governed by a variety of intermolecular forces. The nature and strength of these interactions depend on the chemical structures of both the dye molecule and the adsorbent surface. semanticscholar.org

Electrostatic Attraction: This is a primary driving force, especially when the adsorbent surface carries a charge opposite to that of the dye molecule. semanticscholar.orgnih.gov Since this compound is an anionic dye, adsorbents with positively charged surfaces are particularly effective. mdpi.comacs.org The pH of the solution plays a critical role as it affects the surface charge of the adsorbent and the ionization of the dye. eeer.orgdiva-portal.org

π-π Interactions: The aromatic rings present in the structure of this compound can interact with the aromatic moieties on the surface of certain adsorbents, such as activated carbon or polymers, through π-π stacking. mdpi.comnih.gov

Hydrogen Bonding: Functional groups on the dye molecule, such as sulfonate (−SO₃H) and hydroxyl (−OH) groups, can form hydrogen bonds with appropriate functional groups (e.g., hydroxyl, carboxyl, amino groups) on the adsorbent surface. mdpi.comacs.orgmdpi.com

Ion Exchange: For ion-exchange resins and other charged materials, the adsorption can occur through the exchange of ions between the adsorbent and the dye in solution. mdpi.comrsc.org Anionic dyes like this compound can be removed by anion exchange resins. mdpi.com

Design, Synthesis, and Performance of Novel Adsorbent Materials (e.g., Activated Carbon, Layered Double Hydroxides, Molecularly Imprinted Polymers)

The removal of direct dyes from aqueous solutions via adsorption is a widely studied and effective method due to its operational simplicity and cost-effectiveness. psu.edunih.gov The performance of an adsorbent is largely dependent on its surface area, porosity, and the presence of specific functional groups. frontiersin.org Various novel materials have been designed and synthesized to enhance the removal of dyes like this compound.

Activated Carbon (AC): AC is one of the most common adsorbents due to its high surface area and porous structure. nih.gov It can be produced from a variety of low-cost agricultural wastes, such as sesame shells or lemon wood. nih.govmdpi.com Studies on various direct dyes show high removal efficiencies. For instance, activated carbon from sesame shells achieved removal rates of over 93% for Direct Blue 21 and 98% for Direct Blue 199 under optimal conditions. nih.gov The adsorption process on AC is often controlled by chemical interactions, where electron exchange occurs between the dye molecules and the carbon surface. nih.gov

Layered Double Hydroxides (LDHs): LDHs, also known as hydrotalcite-like compounds, are effective anionic clay adsorbents. researchgate.net Their structure consists of positively charged layers, which can effectively bind with anionic dyes like direct dyes through anion exchange and surface adsorption. nih.gov To improve their adsorption capacity, LDHs can be synthesized with various intercalated anions such as acetate, which has shown promise in removing Direct Red 2. nih.gov Combining LDHs with other materials, like carbon dots, can further enhance adsorption performance by increasing electrostatic attraction. researchgate.net A one-step process involving the self-assembly of organo-LDHs has been shown to be highly efficient for removing disperse violet dyes, a concept that could be applied to direct dyes. rsc.org

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective synthetic polymers designed with recognition sites complementary to a specific target molecule. researchgate.netnih.gov This "lock-and-key" mechanism allows for the selective removal of a target dye even from a mixture of compounds. researchgate.net A study on Direct Violet 51, a structurally related dye, demonstrated the successful synthesis of an MIP using methacrylic acid as the functional monomer. This MIP exhibited a significantly higher adsorption capacity (42.553 mg/g) compared to its non-imprinted counterpart (7 mg/g), showcasing its high selectivity and efficiency. researchgate.netresearchgate.net The adsorption kinetics for MIPs typically follow a pseudo-second-order model, indicating a chemisorption process. researchgate.net

| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Key Findings | Reference |

|---|---|---|---|---|

| Activated Carbon (from sesame shell) | Direct Blue 199 | Not specified, 98.39% removal | High removal efficiency under optimal conditions (pH 3, 19 min contact time). | nih.gov |

| Activated Carbon (from lemon wood)/Fe₃O₄ | Crystal Violet | 35.3 | Magnetic nanocomposite showed superior adsorption over plain activated carbon. | mdpi.comresearchgate.net |

| Layered Double Hydroxide (CoFe-Ac) | Direct Red 2 | Not specified | Acetate-intercalated LDH showed high efficiency. | nih.gov |

| Molecularly Imprinted Polymer (MIP) | Direct Violet 51 | 42.553 | MIP showed significantly higher selectivity and capacity compared to non-imprinted polymer (NIP). | researchgate.netresearchgate.net |

| Zn(II)-2-phenyl benzimidazole (B57391) framework | Basic Violet 14 | 1250 | Novel metal-organic framework demonstrated exceptionally high adsorption capacity. | nih.gov |

Regeneration and Reusability Studies of Adsorbents in Direct Dye Removal

For an adsorption process to be economically viable and environmentally sustainable, the regeneration and reuse of the adsorbent are crucial. unesp.br This step minimizes the problem of secondary pollution from spent adsorbent sludge. researchgate.net Research has focused on various eluents to desorb the dye and restore the adsorbent's capacity.

Common regenerating agents include acids (e.g., HCl), bases (e.g., NaOH), salts, and organic solvents like ethanol (B145695) and methanol (B129727). unesp.brresearchgate.net The choice of eluent depends on the nature of the adsorbent and the dye. For instance, a modified graphene oxide adsorbent used for Direct Red 81 was effectively regenerated using methanol and distilled water, showing good efficacy for up to seven cycles. irost.ir After three cycles, the removal efficiency decreased from 86.57% to 80.3%. irost.ir Similarly, adsorbents like poly(divinylbenzene) have been shown to be reusable for up to four cycles. researchgate.net In most cases, adsorbents can be effectively reused for at least three cycles, although their activity may decline with each subsequent regeneration. researchgate.net

| Adsorbent | Target Dye | Regenerating Agent (Eluent) | Reusability Performance | Reference |

|---|---|---|---|---|

| Modified Graphene Oxide (GO-MVK-ANI) | Direct Red 81 | Methanol and distilled water | Efficient for up to 7 cycles; efficiency dropped from 86.6% to 80.3% after the third cycle. | irost.ir |

| Poly(divinylbenzene) | Not specified | Not specified | Sustainable and reusable for up to four cycles. | researchgate.net |

| MIL-100(Fe) | Not specified | Ethanol (98%) | Adsorption efficiency remained at 88% after five cycles. | researchgate.net |

| Low-Cost Adsorbents (General) | General Dyes | Acids, bases, organic solvents | Most can be reused for at least three cycles with proper chemical treatment. | unesp.brresearchgate.netresearchgate.net |

Bioremediation Approaches for this compound and Related Dyes

Bioremediation utilizes microorganisms or their enzymes to degrade or transform hazardous pollutants into less toxic substances. wrc.org.za It is considered an eco-friendly and cost-effective alternative to conventional physicochemical methods. ijcmas.com

Microbial Degradation Pathways (e.g., Bacterial and Fungal Decolorization)

Both bacteria and fungi have demonstrated significant potential in decolorizing and degrading direct dyes. mdpi.com The degradation of azo dyes, which includes most direct dyes, typically involves a two-stage process. First, under anaerobic or anoxic conditions, the azo bond (–N=N–) responsible for the dye's color is reductively cleaved by enzymes like azoreductase. ijcmas.comijcmas.com This results in the formation of colorless, but potentially hazardous, aromatic amines. mdpi.com In the second stage, under aerobic conditions, these aromatic amines are further mineralized into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions. ijcmas.com

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are highly effective due to their ability to secrete powerful, non-specific extracellular enzymes. ijcmas.com Studies involving Aspergillus niger have shown high removal rates for a direct violet dye, reaching up to 98.9% decolorization after 72 hours under optimal pH conditions. researchgate.net Bacterial consortia are often more effective than single strains because of the synergistic metabolic activities of different species. ijcmas.com

Enzymatic Decolorization and Biotransformation Processes

The core of microbial degradation lies in the action of specific enzymes. nih.govacs.org Key enzymes involved in the breakdown of direct dyes include:

Azoreductases: These enzymes, found in many bacteria, catalyze the reductive cleavage of the azo bond, which is the initial step in decolorization. bhu.ac.in They typically require coenzymes like NADH or NADPH as electron donors. bhu.ac.in

Ligninolytic Enzymes: Primarily produced by fungi, this group includes Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), and Laccase. ijcmas.comjmbfs.org These enzymes are highly oxidative and non-specific, allowing them to degrade a wide variety of recalcitrant compounds, including the aromatic structures of dyes. nih.govacs.org Laccase, a copper-containing oxidase, is particularly versatile in degrading both phenolic and non-phenolic aromatic compounds. acs.org

NADH-DCIP Reductase: This is another reductase enzyme found in bacteria that participates in the decolorization process. jmbfs.org

Studies on the decolorization of Crystal Violet by a co-culture of Aspergillus fumigatus and Pseudomonas fluorescens revealed the synergistic action of laccase, MnP, LiP, and NADH-DCIP reductase, leading to efficient degradation. nih.govacs.org

Factors Influencing Bioremediation Efficiency and Microorganism Performance

The success of bioremediation is highly dependent on several environmental and operational factors that affect microbial growth and enzymatic activity. nih.govmdpi.com

pH: The pH of the medium affects both the surface charge of the microbial biomass and the solubility and structure of the dye. researchgate.net For a direct violet dye treated with Aspergillus niger, maximum removal was observed at both acidic (pH 2-3) and alkaline (pH 8-9) conditions. researchgate.net

Temperature: Microbial growth and enzyme reaction rates are temperature-dependent, with an optimal range for each microorganism. biotechnologia-journal.org

Dye Concentration: High concentrations of dyes can be toxic to microorganisms, inhibiting their growth and metabolic activity. biotechnologia-journal.org

Nutrient Sources: The presence of adequate carbon and nitrogen sources is essential for microbial growth and the production of degradative enzymes. biotechnologia-journal.org

Oxygen Levels: As mentioned, the degradation pathway is often oxygen-dependent. Anaerobic conditions are required for the initial azo bond cleavage, while aerobic conditions are needed for the subsequent mineralization of aromatic amines. ijcmas.commdpi.com

Agitation: Agitation influences the transfer of mass and oxygen in the medium, which can affect both aerobic and anaerobic processes. biotechnologia-journal.org

| Factor | Influence on Bioremediation | Example/Finding | Reference |

|---|---|---|---|

| pH | Affects dye solubility, enzyme activity, and adsorbent surface charge. | Aspergillus niger showed optimal removal of a direct violet dye at pH 2, 3, 8, and 9. | researchgate.net |

| Temperature | Impacts microbial growth rate and enzyme stability. | Most fungi show better decolorization efficiency between 25–35°C. | biotechnologia-journal.org |

| Dye Concentration | High concentrations can be toxic and inhibitory to microbial activity. | Efficiency often decreases as initial dye concentration increases. | mdpi.combiotechnologia-journal.org |

| Oxygen | Determines the metabolic pathway (aerobic vs. anaerobic). | A coupled anaerobic-aerobic process is often required for complete mineralization of azo dyes. | ijcmas.com |

| Nutrient Availability | Essential for microbial growth and enzyme synthesis. | The presence of suitable carbon and nitrogen sources enhances degradation. | wrc.org.zanih.gov |

Hybrid and Integrated Treatment Systems for Comprehensive this compound Removal

Given the complexity of dye wastewater, a single treatment method is often insufficient to achieve complete removal and meet stringent discharge standards. mdpi.comresearchgate.net Hybrid and integrated systems, which combine two or more treatment processes, are emerging as a more effective and robust solution. scispace.com These systems leverage the strengths of different technologies to overcome the limitations of individual processes. mdpi.com

Commonly studied hybrid systems include:

Biological Treatment-Advanced Oxidation Processes (AOPs): This integration can be sequential. An AOP like ozonation or Fenton treatment can be used to break down recalcitrant dye molecules into more biodegradable forms, which are then treated by a conventional biological process. mdpi.com Alternatively, AOPs can be used as a polishing step after biological treatment to remove residual color and refractory compounds. researchgate.net

Electrocoagulation-AOPs: A hybrid system using electrocoagulation followed by a photo-Fenton process resulted in 97% color removal and 95.6% COD removal, proving to be a feasible and eco-friendly option. researchgate.net

The optimal configuration involves a biological treatment stage followed by an AOP and then an activated carbon column for final polishing, which can effectively mineralize organic pollutants and remove toxicity. mdpi.com

| Hybrid System | Target Pollutant/Wastewater | Removal Efficiency | Key Advantage | Reference |

|---|---|---|---|---|

| Powdered Activated Carbon (PAC) + Ultrafiltration (UF) | Indigo Blue Dye | 99.4% Color, 79.6% COD | Adsorption pre-treatment controls membrane fouling and improves flux. | frontiersin.org |

| Ultrafiltration (UF) + Nanofiltration (NF) | Indigo Blue Dye | 99% Color, 98% COD | Achieves high-quality water suitable for reuse. | frontiersin.org |

| Electrocoagulation (ECS) + Photo-Fenton | Dye Mixture | 97% Color, 95.6% COD | Time-effective and eco-friendly with high removal rates. | researchgate.net |

| Biological + AOP + Activated Carbon | General Micropollutants | 70-100% MP removal | Optimal sequence for comprehensive pollutant removal and mineralization. | mdpi.com |

Analytical Methodologies and Spectroscopic Investigations of Direct Violet 48

Spectroscopic Characterization Techniques for Dye Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insight into the chemical nature of dyes. Different regions of the electromagnetic spectrum are utilized to probe various molecular features, from electronic transitions to the vibrations of chemical bonds and the magnetic properties of atomic nuclei.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of dyes, measuring the absorption of light in the ultraviolet and visible regions of the spectrum. technologynetworks.comresearchgate.net This absorption corresponds to the promotion of electrons to higher energy molecular orbitals. For dye molecules like Direct Violet 48, which are characterized by extensive systems of conjugated double bonds (chromophores), these electronic transitions occur in the visible region, giving the compound its distinct color. scienceworldjournal.org

Qualitative Analysis: Qualitatively, the UV-Vis spectrum of a dye serves as a molecular fingerprint. The wavelength of maximum absorbance, denoted as λmax, is a characteristic property of a given chromophore. technologynetworks.com The λmax for this compound is influenced by its specific molecular structure, including the two azo (-N=N-) linkages and various auxochromes (e.g., hydroxyl and amino groups) attached to the aromatic rings. While the UV-Vis spectrum alone may not be sufficient for unambiguous identification due to the broad nature of the absorption bands, it is an excellent tool for confirming the identity of a substance when compared to a known standard. libretexts.org Factors such as solvent polarity, pH, and temperature can influence the λmax and the shape of the absorption spectrum.

Quantitative Analysis: For quantitative purposes, UV-Vis spectroscopy is highly effective and widely used. researchgate.netlibretexts.org The relationship between the absorbance of light and the concentration of the dye in a solution is described by the Beer-Lambert Law:

A = εcl

Where:

A is the absorbance (dimensionless)

ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the molecule at a particular wavelength.

c is the concentration of the absorbing species (in mol L⁻¹).

l is the path length of the light through the sample (typically 1 cm).

By measuring the absorbance of a solution of this compound at its λmax, and using a calibration curve prepared from standards of known concentration, the concentration of an unknown sample can be accurately determined. This makes UV-Vis spectroscopy an indispensable tool for quality control and for studying processes such as dye uptake in textile dyeing or dye degradation.

| Parameter | Description | Application in this compound Analysis |

| λmax | Wavelength of Maximum Absorbance. | Qualitative identification and selection of wavelength for quantitative measurement. |

| Absorbance (A) | The amount of light absorbed by the sample. | Measured value used in the Beer-Lambert Law to determine concentration. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A characteristic constant used for quantitative calculations and purity assessment. |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.net It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the frequencies that match its natural vibrational modes (e.g., stretching, bending). researchgate.net An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption peaks indicate the presence of specific functional groups.

For this compound, FT-IR analysis is used to confirm the presence of its key structural components. The complex structure of this disazo dye contains numerous functional groups, each giving rise to characteristic absorption bands.

Key Functional Groups and Expected FT-IR Absorptions for this compound:

-N=N- (Azo stretch): The azo group is central to the dye's structure. Its stretching vibration typically appears in the region of 1400-1460 cm⁻¹, though it can sometimes be weak in symmetrical molecules. scienceworldjournal.org

O-H and N-H (Stretching): The presence of hydroxyl (-OH) and amine (-NH) groups results in broad absorption bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. scienceworldjournal.org The broadness is due to hydrogen bonding.

C-N (Stretching): Vibrations from carbon-nitrogen bonds in the aromatic amine structures are expected in the 1380-1050 cm⁻¹ range. scienceworldjournal.org

S=O (Sulfonate stretch): this compound contains sulfonate groups (-SO₃Na), which are critical for its water solubility. The asymmetric and symmetric stretching vibrations of the S=O bonds produce strong, characteristic peaks, typically around 1140-1200 cm⁻¹ and 1010-1060 cm⁻¹, respectively. scienceworldjournal.org

Aromatic C=C and C-H: Stretching vibrations of the carbon-carbon double bonds within the naphthalene and benzene rings appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹.

By analyzing the positions and intensities of the peaks in the FT-IR spectrum, a detailed picture of the dye's functional group composition can be assembled, confirming its chemical identity. ieeesem.com

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 | O-H and N-H Stretch | Hydroxyl and Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| 1460 - 1400 | -N=N- Stretch | Azo Group |

| 1200 - 1140 | Asymmetric S=O Stretch | Sulfonate |

| 1060 - 1010 | Symmetric S=O Stretch | Sulfonate |

| 1380 - 1050 | C-N Stretch | Aromatic Amine |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds in solution and in the solid state. bohrium.com It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N), allowing for the precise mapping of a molecule's atomic connectivity. researchgate.net

For complex structures like direct dyes, NMR is indispensable for confirming the proposed structure and for studying dynamic processes. A significant feature of many azo dyes, particularly those with hydroxyl groups positioned ortho to the azo linkage, is the existence of azo-hydrazone tautomerism. This is an equilibrium between two structural isomers: the azo form and the hydrazone form. unifr.chuochb.cz

Azo Form: Contains the -N=N- double bond and a hydroxyl (-OH) group.

Hydrazone Form: Contains a -N-NH- single bond and a carbonyl (C=O) group.

The position of this equilibrium can be influenced by factors like the solvent, temperature, and pH, and it has a profound effect on the dye's color and stability. NMR spectroscopy is a primary method for investigating this phenomenon. unifr.ch

¹H NMR: Can distinguish between the O-H proton in the azo form and the N-H proton in the hydrazone form. However, if the exchange between tautomers is fast on the NMR timescale, an averaged signal may be observed. unifr.ch

¹³C NMR: The chemical shifts of the carbon atoms, particularly those near the tautomerizing groups, are different in the azo and hydrazone forms. For example, a carbon atom in a C-OH group will have a different chemical shift than the same carbon in a C=O group.

¹⁵N NMR: This is a particularly direct method for studying azo-hydrazone tautomerism. The nitrogen atoms in the azo (-N=N-) linkage have very different chemical shifts from those in the hydrazone (-NH-N=) group, making it possible to identify and quantify the different tautomers present. researchgate.netbohrium.com

Multinuclear and multidimensional NMR techniques are extremely effective in resolving the complex spectra of large dye molecules and unambiguously determining their tautomeric state. researchgate.net

Morphological and Surface Characterization of this compound-Related Materials

Beyond the molecular structure of the dye itself, it is often important to characterize the physical form of the dye as a solid powder or its interaction with a substrate, such as a textile fiber. Techniques that probe the surface morphology and crystal structure are essential in this context.

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. azooptics.com It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's morphology, composition, and other properties. azooptics.comresearchgate.net

In the context of this compound, SEM is not typically used to visualize the dye molecule itself, but rather to examine the effect of the dye on the materials it is applied to. For example, SEM can be used to:

Examine the surface of textile fibers (e.g., cotton, viscose) before and after dyeing to observe how the dye is distributed on the surface.

Investigate changes in the surface texture or roughness of fibers that may occur during the dyeing process.

Study the morphology of dye aggregates or particles if the dye is in a solid, powdered form. researchgate.net

SEM provides magnified, three-dimensional-like images, offering valuable insights into the physical interactions between the dye and a substrate at a microscopic level.

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.com It relies on the principle that when a beam of X-rays strikes a crystalline material, the X-rays are diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the arrangement of atoms within the crystal can be produced. nih.goviastate.edu

For this compound, XRD analysis can be applied in several ways:

Analysis of the Dye Powder: As a solid, this compound can be either crystalline or amorphous. XRD can determine its degree of crystallinity. A crystalline powder will produce a distinct diffraction pattern with sharp peaks, while an amorphous solid will produce a broad halo. iastate.edu The diffraction pattern is unique to a specific crystal structure and can be used for phase identification. malvernpanalytical.com

Analysis of Dyed Substrates: XRD can be used to study the effect of the dyeing process on the crystallinity of a substrate. For example, in textile science, XRD is used to measure the crystallinity of cotton fibers. By comparing the XRD patterns of undyed and dyed cotton, it is possible to determine if the dye molecules have penetrated the crystalline regions of the cellulose or if they reside only in the amorphous regions.

The information from XRD is complementary to that from other techniques, providing crucial details about the solid-state properties of the dye and its interaction with crystalline materials. uochb.cz

| Technique | Information Obtained | Relevance to this compound |

| SEM | High-resolution surface images, topography, morphology. | Visualizing the surface of dyed fibers; examining dye particle morphology. |

| XRD | Crystal structure, phase identification, degree of crystallinity. | Determining the crystallinity of the dye powder; studying the effect of dye on substrate crystallinity. |

Surface Area Analysis (BET Method) for Adsorbent Characterization

The efficiency of dye removal from aqueous solutions through adsorption is critically dependent on the physical properties of the adsorbent material, particularly its specific surface area and pore structure. The Brunauer-Emmett-Teller (BET) method is a cornerstone technique for determining these characteristics. It involves the physisorption of a gas, typically nitrogen, onto the surface of the solid material at cryogenic temperatures.

By measuring the amount of gas adsorbed at various pressures, a nitrogen adsorption-desorption isotherm is generated. The BET equation is then applied to these data to calculate the specific surface area, which represents the total surface area of the material per unit of mass (expressed in m²/g). A larger surface area generally provides more active sites for dye molecules to bind, leading to higher adsorption capacity. google.com

Furthermore, analysis of the isotherm shape and the application of models like the Barrett-Joyner-Halenda (BJH) method can yield information about the pore volume and pore size distribution. google.com Adsorbents are often classified by their pore size into microporous (<2 nm), mesoporous (2-50 nm), and macroporous (>50 nm) materials. The relationship between the size of the dye molecule and the pore diameter of the adsorbent is crucial for effective dye removal. google.comusitc.gov

| Adsorbent Material | Source/Activation Method | BET Surface Area (m²/g) | Reference Dye |

|---|---|---|---|

| Pomegranate Peel Activated Carbon (PPAC) | Chemical Activation | 1180.63 | Crystal Violet |

| Sulfonated Pomegranate Peel Activated Carbon (S-PPAC) | Surface Modification | 740.75 | Crystal Violet |

| Textile Sewage Sludge Activated Carbon (TSSAC) | KOH Activation | 336 | Synozol Blue reactive |

| Maize Cob & Rice Husk Activated Carbon | H₃PO₄ Activation | 796.8 | Disperse Azo Dye |

| Fly Ash (Raw) | - | 3.24 | Acid Violet 7 |

| Fly Ash (Ultrasound Activated) | Ultrasonic Treatment | 5.10 | Acid Violet 7 |

Chromatographic and Mass Spectrometric Techniques for Degradation Product Analysis

To ensure the complete mineralization of dyes like this compound during degradation processes (e.g., photocatalysis, enzymatic degradation), it is essential to identify the intermediate products formed. The breakdown of complex azo dyes can sometimes lead to the formation of aromatic amines or other compounds that may be more toxic than the parent dye. scribd.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are used to separate these intermediates from the parent dye and from each other in a treated sample. europa.eu

Mass Spectrometry (MS) is a powerful detection technique coupled with chromatography that provides structural information about the separated compounds. It measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, allowing for the identification of unknown degradation products. epa.gov The combination of these techniques, especially LC-MS, is indispensable for elucidating the degradation pathways of complex organic molecules like azo dyes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive methods for separating and identifying the transient intermediates formed during the degradation of azo dyes. In a typical workflow, an aqueous sample of the partially degraded dye is injected into an HPLC system. The components are separated on a column (commonly a reversed-phase C18 column) based on their polarity. The eluent from the column is then directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the molecules are ionized.

The mass spectrometer then separates the ions based on their m/z ratio, providing the molecular weight of the intermediates. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the m/z ratios of the resulting fragment ions are measured. This fragmentation pattern provides detailed structural information, helping to confirm the identity of the intermediates. europa.eu

For a diazo dye like this compound, degradation typically begins with the cleavage of the azo bonds (–N=N–). This process breaks the chromophore and leads to decolorization, forming various smaller aromatic compounds. Subsequent reactions can lead to hydroxylation, demethylation, and ring-opening, eventually resulting in mineralization to CO₂, H₂O, and inorganic ions.

While no specific LC-MS degradation study for this compound is published, analysis of similar azo dyes provides insight into the expected intermediates. For example, the enzymatic degradation of the diazo dye Naphthol Blue Black was studied using LC-MS, and several degradation products were identified.

| Observed m/z | Proposed Intermediate/Reasoning (Based on Naphthol Blue Black Degradation) |

|---|---|

| 481.05 | Represents cleavage at one of the azo linkages. |

| 575.10 | Indicates hydrogenation of the azo linkages (R–N=N–R₁ to R–NH–NH–R₁), increasing the mass. |

| 402.80 | Corresponds to a fragment where a sulfonate and phenyl group have been cleaved. |

| 286.75 | A smaller fragment resulting from further breakdown of the parent molecule. |

This table is illustrative and based on the degradation of a different diazo dye, Naphthol Blue Black, to demonstrate the capability of LC-MS in identifying intermediates.

Advanced Analytical Approaches and Chemometrics in Direct Dye Research

Beyond conventional chromatographic methods, advanced analytical techniques and computational approaches are increasingly being applied in dye research.

Direct Mass Spectrometry Techniques: Methods such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) allow for the rapid identification of dyes directly from surfaces or complex matrices with minimal to no sample preparation. These techniques are particularly useful for screening and quality control, offering a high-throughput alternative to time-consuming extraction and chromatography procedures. DART-MS, for instance, can ionize molecules in open air under ambient conditions, providing instantaneous mass spectra for compound identification.

Chemometrics: Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In dye research, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful chemometric tools. These models aim to build a statistical relationship between the chemical structure of dyes (described by molecular descriptors) and their properties, such as light fastness, adsorption affinity, or photostability. By developing a robust QSPR model for a class of dyes, the properties of new or uncharacterized dyes like this compound could potentially be predicted computationally, guiding the design of more stable dyes or predicting their environmental fate without extensive experimentation.

Computational and Theoretical Studies on Direct Violet 48

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tu-braunschweig.deosti.govacs.org It has been widely applied to study the relationship between the molecular structure of dyes and their chemical properties.

The electronic properties of dye molecules can be elucidated using DFT calculations. researchgate.net Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transition properties of a molecule. scielo.org.mxresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (E_gap), provides insights into the molecule's stability and its ability to absorb light. nih.gov For instance, a smaller energy gap often correlates with easier electronic excitation and can influence the color and photoreactivity of the dye. researchgate.net

In the context of dye degradation, the locations of HOMO and LUMO can indicate the likely sites for oxidative and reductive attacks, respectively. For example, in photocatalysis, an excited electron from the dye's HOMO may be transferred to the conduction band of a semiconductor photocatalyst, initiating the degradation process. mdpi.com

Table 1: Key Electronic Properties Calculated by DFT

| Property | Description | Significance for Direct Violet 48 |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (E_gap) | The energy difference between LUMO and HOMO. | Relates to the dye's color, stability, and reactivity. |

| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Influences the molecule's ability to accept electrons. |

| Ionization Potential | The amount of energy required to remove an electron from a neutral atom or molecule. | Relates to the molecule's susceptibility to oxidation. |

This table is a representation of data that can be generated through DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netrsc.orgiucr.org The MEP map visually represents the electrostatic potential on the electron density surface of a molecule.

Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red regions represent negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green areas represent neutral or near-neutral potential. By analyzing the MEP map of this compound, one can identify the atoms or functional groups that are most likely to interact with other chemical species, such as radicals or adsorbent surfaces. researchgate.net

Theoretical vibrational spectra, such as infrared (IR) and Raman spectra, can be simulated using DFT calculations. uzh.ch These simulations are instrumental in assigning the experimentally observed vibrational bands to specific molecular motions (e.g., stretching, bending) of the functional groups within the this compound molecule. nih.govresearchgate.net This detailed assignment helps in confirming the molecular structure and understanding how the structure changes upon interaction with other molecules or during a chemical reaction. uzh.ch Comparing the simulated spectra with experimental data can validate the accuracy of the computational model.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms in Degradation

Quantum chemical calculations are pivotal in unraveling the complex reaction mechanisms involved in the degradation of dyes like this compound. researchgate.netmdpi.com These calculations can model the step-by-step transformation of the dye molecule, identifying intermediate products and transition states. researchgate.net

For instance, in photocatalytic degradation, quantum chemistry can be used to model the interaction of the dye with reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). researchgate.netrasayanjournal.co.in By calculating the activation energies for different reaction pathways, researchers can determine the most probable degradation route. mdpi.com This understanding is crucial for optimizing degradation processes and predicting the potential formation of toxic byproducts. researchgate.net

Molecular Dynamics Simulations of Dye-Material Interactions (e.g., Adsorption)

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a dye molecule and a material surface, such as an adsorbent. nih.govresearchgate.net These simulations track the movement of atoms and molecules over time, offering insights into the adsorption process at the molecular level. rsc.orgresearchgate.netrsc.org

MD simulations can reveal:

The preferred orientation of the this compound molecule on the adsorbent surface.

The key intermolecular forces driving the adsorption, such as van der Waals forces, hydrogen bonds, and electrostatic interactions. rsc.org

The binding energy between the dye and the adsorbent, which indicates the strength of the adsorption. rsc.orgresearchgate.net

This information is invaluable for designing and developing more effective adsorbent materials for the removal of this compound from wastewater.

Table 2: Information Obtained from Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound Adsorption |

| Interaction Energy | The total energy of interaction between the dye and the adsorbent surface. | Quantifies the strength of the adsorption. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the structure of the dye-adsorbent interface. rsc.orgresearchgate.netresearchgate.net |

| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. | Provides information about the mobility of the dye on the surface. |

| Conformational Changes | Changes in the three-dimensional shape of the dye molecule upon adsorption. | Can affect the adsorption capacity and efficiency. |

This table is a representation of data that can be generated through MD simulations.

Development of Structure-Activity/Degradability Relationships using Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemicals based on their molecular structure. wikipedia.org In the context of this compound, these models can be developed to establish a relationship between the dye's structural features (descriptors) and its degradability. researchgate.netcanada.cacanada.ca

By analyzing a dataset of various dyes with known degradation rates, a mathematical model can be built that correlates molecular descriptors (e.g., molecular weight, volume, electronic properties) with the observed degradation efficiency. researchgate.net Such models can then be used to:

Predict the degradability of new or unstudied dye molecules.

Identify the key structural features that make a dye more or less susceptible to degradation.

Guide the design of new dyes that are more environmentally friendly and easier to degrade. researchgate.net

The development of robust QSAR/QSPR models for dye degradability is an active area of research with significant potential for environmental applications.

Q & A

Q. What is the chemical synthesis pathway for Direct Violet 48, and what are the critical parameters influencing yield and purity?

Methodological Answer: this compound is synthesized via a two-step process:

- Step 1 : Diazotization of 3-amino-4-hydroxy-N-methylbenzenesulfonamide (2 moles) under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).

- Step 2 : Coupling with bis(4-hydroxy-2-sulfo-7-naphthyl)amine in alkaline media (pH 8–9) to form the bis-azo intermediate.

- Final Treatment : The intermediate is treated with copper sulfate in ammonia to form the stable copper complex . Critical parameters include temperature control during diazotization (to avoid side reactions), stoichiometric ratios of reactants, and post-synthesis purification via recrystallization or dialysis. Yield optimization requires precise pH adjustment during coupling.

Q. How do pH variations affect the solubility and stability of this compound in aqueous solutions?

Methodological Answer: Solubility and stability are pH-dependent:

- Acidic Conditions (pH < 3) : The dye precipitates (e.g., claret-colored沉淀 in HCl) due to protonation of sulfonic groups, reducing solubility .

- Alkaline Conditions (pH > 9) : Stability decreases due to hydrolysis of the copper complex.

- Optimal Stability : Observed in weak alkaline conditions (pH 7.5–8.5), where the dye remains soluble and structurally intact. Researchers should conduct UV-Vis spectroscopy (300–700 nm) to monitor absorbance shifts under varying pH, paired with turbidity measurements to assess precipitation .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound post-synthesis?

Methodological Answer: Key techniques include:

- FT-IR Spectroscopy : To confirm functional groups (e.g., sulfonic acid, azo bonds) and copper complexation via shifts in N–H and S=O stretches .

- UV-Vis Spectroscopy : To validate λmax values (e.g., 540–560 nm in water) and detect impurities through anomalous peaks.

- Elemental Analysis (EA) : To verify Cu²⁺ content (expected ~6.8% by mass) and sulfur/nitrogen ratios . For advanced validation, combine with HPLC-MS to identify byproducts from incomplete coupling or metal complexation.

Advanced Research Questions

Q. How do metal ions (e.g., Cu²⁺, Fe³⁺) influence the photostability and colorfastness of this compound on cellulosic substrates under varying environmental conditions?

Methodological Answer: Metal ions enhance photostability via chelation:

- Experimental Design :

Prepare dye solutions with controlled Cu²⁺/Fe³⁺ concentrations (0–100 ppm).

Apply to cotton fabrics using standard dyeing protocols (e.g., 60°C, 1:20 liquor ratio).

Expose samples to accelerated weathering (Xenon arc lamp, ISO 105-B02) and measure color retention (ΔE values) via spectrophotometry.

Q. What are the mechanistic pathways underlying the interaction between this compound and protein-based fibers like silk, and how can this be optimized for enhanced dye uptake?

Methodological Answer: Silk dyeing involves electrostatic and hydrogen bonding:

- Mechanism : Sulfonic groups in the dye bind to protonated amino groups in silk under acidic conditions (pH 4–5).

- Optimization Strategies :

Q. What experimental approaches can resolve contradictions in reported data on the environmental persistence of this compound in wastewater systems?

Methodological Answer: Contradictions may arise from variable degradation conditions:

- Controlled Replication : Simulate wastewater matrices (pH, microbial load, UV exposure) from conflicting studies.

- Analytical Methods : Use LC-MS/MS to quantify degradation products (e.g., aromatic amines) and track half-lives.

- Meta-Analysis : Apply statistical models to aggregate data from multiple studies, identifying confounding variables (e.g., temperature, oxygen levels) .

- Advanced Oxidation Process (AOP) Testing : Compare ozonation vs. Fenton reactions to assess degradation efficiency under standardized protocols .

Methodological Notes

- Data Collection : Prioritize peer-reviewed journals and technical reports (e.g., ISO/AATCC standards) for reproducibility.

- Statistical Tools : Use ANOVA for multi-variable comparisons and PCA for identifying dominant degradation pathways .

- Ethical Compliance : Ensure wastewater studies include ecotoxicity assays (e.g., Daphnia magna bioassays) to align with environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.